![molecular formula C26H52O2 B1235788 3,13,19-Trimethyl-tricosanoic acid](/img/structure/B1235788.png)
3,13,19-Trimethyl-tricosanoic acid
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Overview
Description
3,13,19-trimethyl-tricosanoic acid is a very long-chain fatty acid.
Scientific Research Applications
Application in Synthesis of Alkaloids
A study by Magnus et al. (2002) detailed the synthesis of various Kopsia alkaloids, such as pauciflorine B, lahadinine B, and kopsidasine, using complex chemical reactions. Although 3,13,19-Trimethyl-tricosanoic acid was not directly mentioned, similar compounds and processes were used, hinting at its potential role in alkaloid synthesis (Magnus et al., 2002).
In Archaeological Research
Colombini et al. (2005) employed analytical techniques like GC/MS analysis to study the degradation products of Brassicaceae seed oil in Egyptian ceramic lamps. They identified various hydroxycarboxylic and dicarboxylic acids, including compounds structurally similar to 3,13,19-Trimethyl-tricosanoic acid, suggesting its relevance in archaeological research (Colombini, Modugno, & Ribechini, 2005).
Enhancing Properties of Soy Protein Isolate Films
Kang et al. (2016) investigated the use of tri-functional trimethylolpropane-tris-(2-methyl-1-aziridine) propionate in soy protein isolate (SPI) films. Although not directly mentioning 3,13,19-Trimethyl-tricosanoic acid, the study's focus on modifying SPI films with similar compounds highlights potential applications in enhancing material properties (Kang, Wang, Zhang, Li, & Zhang, 2016).
Metal-Free Synthesis Reactions
Heydari, Khaksar, and Tajbakhsh (2009) explored using trifluoroethanol in one-pot, three-component coupling reactions involving compounds like trimethylsilyl cyanide. The study suggests the feasibility of using similar fatty acids, like 3,13,19-Trimethyl-tricosanoic acid, in metal-free synthesis reactions (Heydari, Khaksar, & Tajbakhsh, 2009).
Electronic Properties Studies
Research by Moore, Kiely, and Reeves (2001) on the electronic properties of trimethylenemethaneiron tricarbonyl provides insights into the behavior of similar compounds. This could indirectly relate to the study of electronic properties of 3,13,19-Trimethyl-tricosanoic acid (Moore, Kiely, & Reeves, 2001).
Enantioseparation of Compounds
Fillet, Fotsing, and Crommen (1998) used sulfobutyl-β-cyclodextrin with trimethyl-β-cyclodextrin for the enantioseparation of compounds. This research could be applicable to the enantioseparation of compounds like 3,13,19-Trimethyl-tricosanoic acid (Fillet, Fotsing, & Crommen, 1998).
Mass Spectrometry in Lipid Analysis
Tulloch (1985) conducted mass spectrometry of trimethylsilyl esters and ethers of deuterated acids and alcohols. This study's methods could be useful for analyzing the mass spectra of 3,13,19-Trimethyl-tricosanoic acid and its derivatives (Tulloch, 1985).
Biodegradable Lubricants
Cavalcante et al. (2014) synthesized esters based on oleic acid for potential use as biolubricants. While the study did not directly utilize 3,13,19-Trimethyl-tricosanoic acid, it suggests its potential application in the creation of environmentally friendly lubricants (Cavalcante et al., 2014).
properties
Molecular Formula |
C26H52O2 |
---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
3,13,19-trimethyltricosanoic acid |
InChI |
InChI=1S/C26H52O2/c1-5-6-17-23(2)19-15-12-16-20-24(3)18-13-10-8-7-9-11-14-21-25(4)22-26(27)28/h23-25H,5-22H2,1-4H3,(H,27,28) |
InChI Key |
GDZJBTPONREEGO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |
Canonical SMILES |
CCCCC(C)CCCCCC(C)CCCCCCCCCC(C)CC(=O)O |
synonyms |
phthioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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